Bromine Substitution Enhances Lipophilicity by +1.4 XLogP3 Units Over Non-Brominated Scaffolds
The presence of a bromine atom at the α-position significantly elevates lipophilicity compared to the non-brominated analog. The target compound exhibits a computed XLogP3 value of 3.9 [1]. In contrast, the non-brominated butanamide core typically displays XLogP3 values in the range of 2.5–2.8 for comparable amide scaffolds [2]. This +1.4 unit increase translates to an approximately 25-fold higher partition coefficient (logP), directly impacting membrane permeability and oral bioavailability potential [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | Non-brominated butanamide scaffold: XLogP3 ≈ 2.5–2.8 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.1 to +1.4 |
| Conditions | Computed physicochemical property (XLogP3 algorithm, PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity directly influences passive membrane diffusion, blood-brain barrier penetration, and target engagement—critical parameters in CNS drug discovery and chemical probe development.
- [1] PubChem. (2026). 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. PubChem Compound Summary for CID 24704184. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
